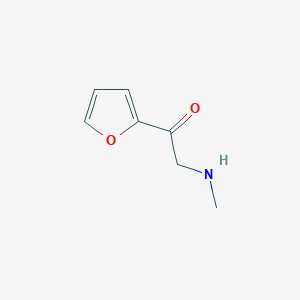

1-Furan-2-yl-2-methylamino-ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(furan-2-yl)-2-(methylamino)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-8-5-6(9)7-3-2-4-10-7/h2-4,8H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVTQITMZJGAQMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(=O)C1=CC=CO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Furan 2 Yl 2 Methylamino Ethanone and Analogues

Precursor Synthesis and Strategic Functionalization

The successful synthesis of 1-Furan-2-yl-2-methylamino-ethanone is highly dependent on the efficient preparation of key precursors and the strategic introduction of the essential functional moieties. This section outlines the synthesis of pivotal intermediates and the methodologies for incorporating the methylamino group.

Synthesis of 2-Acetylfuran (B1664036) Derivatives as Pivotal Intermediates

The most common and industrially significant method for the synthesis of 2-acetylfuran (also known as 1-(furan-2-yl)ethan-1-one) is the Friedel-Crafts acylation of furan (B31954) with acetic anhydride (B1165640). wikipedia.orgorganic-chemistry.org This reaction serves as a cornerstone for producing the necessary ketone precursor. While classic Friedel-Crafts catalysts like aluminum chloride can be used, they often lead to polymerization and lower yields with sensitive substrates like furan. wikipedia.org Therefore, milder catalysts are generally preferred. Boron trifluoride etherate is a more effective catalyst for this transformation. wikipedia.org

Modern synthetic efforts have also focused on developing greener and more efficient catalytic systems. These include the use of solid acid catalysts and solvent-free reaction conditions to improve yields and reduce environmental impact.

Table 1: Selected Conditions for the Synthesis of 2-Acetylfuran

| Catalyst | Acylating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

| Boron trifluoride etherate | Acetic anhydride | Acetic acid | 95-100 | 75-80 | wikipedia.org |

| Zinc chloride | Acetic anhydride | Not specified | Not specified | High | organic-chemistry.org |

| Polyphosphoric acid | Acetic anhydride | Not specified | 85 | 88.2 | A relevant patent |

Another important precursor for the synthesis of this compound is 2-bromo-1-(furan-2-yl)ethan-1-one. This α-haloketone is a versatile intermediate that allows for the direct introduction of the amino group via nucleophilic substitution. It can be synthesized from 2-acetylfuran through bromination. rsc.org

Methodologies for the Introduction of the Methylamino Moiety

The introduction of the methylamino group is a critical step in the synthesis of the target compound. One of the most direct methods involves the reaction of an α-haloketone precursor, such as 2-bromo-1-(furan-2-yl)ethan-1-one, with methylamine (B109427). sigmaaldrich.comachemblock.com This nucleophilic substitution reaction directly forms the carbon-nitrogen bond at the α-position to the carbonyl group.

Alternatively, the synthesis can proceed through an intermediate such as 2-amino-1-(furan-2-yl)ethan-1-ol, which can then be selectively N-methylated. sigmaaldrich.com

Directed Synthetic Pathways and Protocols

Several directed synthetic pathways can be employed to construct the this compound framework. These methods offer different advantages in terms of efficiency, selectivity, and substrate scope.

Reductive Amination Procedures

Reductive amination is a powerful and widely used method for the formation of amines from carbonyl compounds. organic-chemistry.orgpsu.edu This one-pot reaction involves the initial formation of an imine or enamine from the reaction of a ketone with an amine, followed by its reduction to the corresponding amine. In the context of synthesizing this compound, this would involve the reaction of 2-acetylfuran with methylamine, followed by reduction.

A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) and its derivatives being common choices. reddit.com The reaction conditions, including the choice of solvent and the presence of an acid catalyst to facilitate imine formation, can be optimized to maximize the yield of the desired secondary amine. reddit.com

Table 2: General Conditions for Reductive Amination

| Carbonyl Compound | Amine | Reducing Agent | Solvent | Notes | Reference |

| Ketone/Aldehyde | Primary/Secondary Amine | Sodium borohydride | Methanol | Residual imine can be an impurity. | reddit.com |

| Ketone/Aldehyde | Primary Amine | Magnesium in methanol | Methanol | Buffered with triethylamine-acetic acid. | psu.edu |

Mannich-Type Reaction Pathways and Chemical Variants

The Mannich reaction is a three-component condensation reaction that provides a versatile route to β-amino carbonyl compounds, known as Mannich bases. wikipedia.orgbyjus.com The classical Mannich reaction involves the aminoalkylation of an acidic proton of a carbonyl compound with formaldehyde (B43269) and a primary or secondary amine. byjus.comchemistrysteps.com For the synthesis of this compound, 2-acetylfuran would serve as the carbonyl component, reacting with formaldehyde and methylamine. wikipedia.orgbyjus.comchemistrysteps.com

The reaction is typically carried out under acidic conditions, which facilitates the formation of the electrophilic Eschenmoser's salt intermediate from formaldehyde and the amine. chemistrysteps.comyoutube.com The enol form of 2-acetylfuran then attacks this intermediate to yield the desired product. wikipedia.orgchemistrysteps.com

Table 3: Components of the Mannich Reaction for the Synthesis of this compound

| Carbonyl Component (with α-H) | Aldehyde Component | Amine Component | Product Type | Reference |

| 2-Acetylfuran | Formaldehyde | Methylamine | β-amino-carbonyl compound (Mannich base) | wikipedia.orgbyjus.comchemistrysteps.com |

This reaction is particularly useful for introducing an aminomethyl group at the α-position of a ketone. nih.gov

Direct Alkylation and Acylation Strategies for Structural Assembly

Direct alkylation provides another strategic approach to the synthesis of this compound. A key strategy involves the nucleophilic substitution of an α-haloketone with methylamine. The synthesis of 2-bromo-1-(furan-2-yl)ethanone from 2-acetylfuran is a crucial first step. rsc.orgachemblock.com This intermediate can then readily react with methylamine to afford the target compound.

Alternatively, one could envision a pathway involving the synthesis of 2-amino-1-(furan-2-yl)ethanone, followed by N-alkylation with a methylating agent such as methyl iodide. However, this approach may be complicated by potential over-alkylation to form the quaternary ammonium (B1175870) salt.

Metal-Catalyzed Reaction Routes for Carbon-Heteroatom Bond Formation

The formation of carbon-heteroatom bonds is a cornerstone of organic synthesis, and metal catalysis offers powerful tools to achieve this transformation efficiently and selectively. nih.govnumberanalytics.com In the context of synthesizing furan-containing molecules like this compound, these methods are instrumental for constructing the core furan ring and for introducing the key amino functionality. magtech.com.cn

Transition metals, particularly palladium and copper, have been extensively used to catalyze the formation of C-N and C-O bonds. numberanalytics.comresearchgate.net These reactions often proceed through mechanisms involving oxidative addition and reductive elimination at the metal center. numberanalytics.com For instance, copper-catalyzed processes have been developed for the synthesis of various nitrogen- and oxygen-containing heterocycles. researchgate.netrsc.org The versatility of copper catalysis is highlighted by its ability to facilitate a range of oxidative molecular transformations using different stoichiometric oxidants. rsc.org

Recent advancements have also focused on the use of more earth-abundant and less precious metals like iron. nih.gov Iron(III)-catalyzed reactions have been successfully employed for the regioselective halogenation of aryl rings, which can be followed by an iron- or copper-catalyzed intramolecular O-arylation to form benzo[b]furan structures. nih.gov This one-pot approach from simple ketones demonstrates the potential for developing more economical and sustainable synthetic routes. nih.gov

Gold catalysts, both in homogeneous and heterogeneous forms, have also emerged as powerful tools in furan synthesis. organic-chemistry.org Gold nanoparticles supported on materials like titanium dioxide can catalyze the cycloisomerization of allenyl ketones to furans under mild conditions. organic-chemistry.orgnih.gov Furthermore, gold(I) complexes have been shown to catalyze the 1,2-migration of various groups in allenyl ketones, leading to the formation of highly substituted furans. nih.gov

The table below summarizes various metal-catalyzed reactions for the synthesis of furan derivatives, highlighting the diversity of catalysts and substrates.

| Catalyst | Substrate Type | Reaction Type | Product | Reference(s) |

| Palladium(II) | Enyne acetates | Cycloisomerization | 2,5-Disubstituted furans | organic-chemistry.org |

| Copper(I) | Alkenes, NFSI | C-H Amination | Functionalized thiophene (B33073) and furan | rsc.org |

| Iron(III)/Copper | 1-Aryl- or 1-alkylketones | Halogenation/O-Arylation | Benzo[b]furans | nih.gov |

| Gold(I) | Allenyl ketones | anr.frnih.gov-Alkyl Shift/Cycloisomerization | Substituted furans | nih.gov |

| Gold nanoparticles on TiO2 | Conjugated allenones | Cycloisomerization | Furans | organic-chemistry.org |

These metal-catalyzed methodologies provide a robust platform for the synthesis of a wide array of furan derivatives, including the precursors and analogues of this compound. The ongoing development in this field continues to offer more efficient, selective, and sustainable synthetic pathways.

Stereoselective Synthesis and Chiral Resolution Techniques

The stereochemistry of a molecule is crucial as it can significantly influence its biological activity. numberanalytics.com Therefore, the development of methods for the stereoselective synthesis of this compound and its analogues is of high importance. This involves creating specific stereoisomers, either through enantioselective approaches to generate a particular enantiomer or diastereoselective methods to control the relative stereochemistry of multiple chiral centers.

The synthesis of enantiomerically enriched furan derivatives can be achieved through various strategies. anr.frresearchgate.net One powerful approach is the use of chemoenzymatic methods, which combine the selectivity of enzymes with the versatility of chemical synthesis to produce optically active building blocks. acs.org

Another significant strategy involves the concept of central-to-axial chirality conversion. anr.fracs.org This method utilizes enantioselective catalysis to establish a chiral center, which is then converted into an axially chiral biaryl system through an oxidative aromatization step. anr.fr This has been successfully applied to the synthesis of atropisomeric furans. researchgate.netacs.org

Organocatalysis also plays a crucial role in the enantioselective synthesis of chiral furan derivatives. anr.fr For instance, enantioselective Michael additions and Friedel-Crafts reactions catalyzed by chiral organic molecules can be used to create stereogenic centers with high enantiopurity. anr.fr Furthermore, chiral spiro-fused polycyclic aromatic compounds containing a furan unit have been synthesized in enantiopure form and have shown interesting photophysical properties. nih.gov

The table below provides an overview of different enantioselective approaches for synthesizing chiral furan derivatives.

| Method | Key Feature | Example Application | Reference(s) |

| Chemoenzymatic Synthesis | Use of enzymes for stereoselective transformations | Production of optically active furan building blocks | acs.org |

| Central-to-Axial Chirality Conversion | Oxidative aromatization to create axial chirality | Synthesis of atropisomeric furans | anr.fracs.org |

| Organocatalysis | Enantioselective Michael additions and Friedel-Crafts reactions | Control of central chirality in furan precursors | anr.fr |

| Chiral High-Performance Liquid Chromatography (HPLC) | Separation of enantiomers | Optical resolution of furan-containing chiral compounds | nih.gov |

Diastereoselective synthesis aims to control the formation of one diastereomer over others when a molecule has multiple stereocenters. numberanalytics.com This is particularly relevant for this compound, which can exist as multiple stereoisomers.

The synthesis of specific diastereomers of furan-containing compounds has been demonstrated through various methods. For example, the diastereoselective synthesis of spirodihydrobenzofuran analogues has been achieved without the use of chiral reagents, relying instead on the inherent facial selectivity of certain reactions. uchile.cl The stereochemical outcome of nucleophilic additions to cyclic ketones, for instance, can be influenced by the steric bulk of the reducing agent. uchile.cl

In the synthesis of novel tautomeric furanones, chromatographic optical resolution has been successfully employed to separate the different structural isomers, including their enantiomers. nih.gov The absolute configuration of these isomers was then determined using advanced spectroscopic techniques and chemical correlation. nih.gov

The synthesis of novel thioethers from stereochemically pure 5-(l)-menthyloxy- or 5-(l)-bornyloxy-2(5H)-furanones proceeds in a highly regioselective manner to yield 4-thiosubstituted products. nih.gov Subsequent oxidation leads to the formation of chiral 2(5H)-furanone sulfones. nih.gov The stereochemistry of the final products is dictated by the initial chiral auxiliary.

The development of diastereoselective approaches is critical for accessing specific stereoisomers of this compound, enabling a deeper understanding of their structure-activity relationships.

Principles of Sustainable and Green Chemistry in the Synthesis of Amino-Furanones

The principles of green and sustainable chemistry are increasingly being integrated into the synthesis of furan derivatives, aiming to reduce environmental impact and improve resource efficiency. nih.govfrontiersin.org This is particularly relevant given that many furan-based platform molecules can be derived from renewable biomass. frontiersin.orgrsc.org

A key aspect of green chemistry is the use of renewable feedstocks. rsc.org Chitin (B13524), the second most abundant biopolymer, can be hydrolyzed to N-acetylglucosamine, which is a precursor for the nitrogen-containing furan derivative 3-acetamido-5-acetylfuran (B13792600). rsc.org This bio-based route offers a sustainable alternative to traditional petrochemical synthesis. rsc.org Similarly, furfural, derived from lignocellulosic biomass, can be a starting material for the synthesis of various furan compounds, including 2[5H]-furanone. rsc.org

The use of sustainable catalytic systems is another cornerstone of green chemistry. nih.gov This includes the development of catalysts based on non-noble metals like iron, cobalt, nickel, and copper, which are more abundant and less costly than precious metals. nih.gov Zeolites and ionic liquids are also being explored as environmentally benign catalysts and reaction media for the transformation of furan derivatives. nih.gov For instance, a titanium silicate (B1173343) molecular sieve has been used as an efficient catalyst for the synthesis of 5-hydroxy-2(5H)-furanone. rsc.org

Developing one-pot reaction processes that couple multiple synthetic steps is a key strategy for improving efficiency and reducing waste. rsc.org An integrated process that combines chitin hydrolysis with the dehydration of N-acetylglucosamine could enable the economically viable production of 3A5AF under mild conditions. rsc.org

The following table highlights key principles of green chemistry applied to the synthesis of furan derivatives.

| Green Chemistry Principle | Application in Furan Synthesis | Example | Reference(s) |

| Use of Renewable Feedstocks | Deriving furan precursors from biomass like chitin and furfural. | Synthesis of 3-acetamido-5-acetylfuran from chitin. | rsc.org |

| Atom Economy | Designing reactions that maximize the incorporation of all materials used in the process into the final product. | One-pot synthesis of hetarylaminomethylidene derivatives of furan-2(3H)-ones. | nih.gov |

| Use of Safer Solvents and Auxiliaries | Employing environmentally benign solvents or multiphasic systems to facilitate product separation. | Use of ionic liquids as solvents or catalysts. | nih.gov |

| Catalysis | Utilizing catalytic reagents in small amounts over stoichiometric reagents. | Non-noble metal catalysts (Fe, Co, Ni, Cu) for upgrading furan derivatives. | nih.gov |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure whenever possible. | Development of catalytic systems that operate under mild conditions. | rsc.org |

By embracing these principles, the synthesis of this compound and its analogues can be made more sustainable, aligning with the broader goals of modern chemical research and production.

Chemical Reactivity and Mechanistic Investigations of 1 Furan 2 Yl 2 Methylamino Ethanone

Reactivity Profile of the Furan (B31954) Heterocyclic System

The furan ring in 1-Furan-2-yl-2-methylamino-ethanone is an electron-rich aromatic system. chemicalbook.com Its reactivity is significantly influenced by the acetylamino substituent at the C2 position. This substituent, being electron-withdrawing, deactivates the furan ring towards electrophilic attack compared to unsubstituted furan, but it also directs incoming electrophiles to specific positions.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Furan itself undergoes electrophilic aromatic substitution preferentially at the C2 position, as the intermediate carbocation is more stabilized. chemicalbook.comquora.com However, in 2-substituted furans like this compound, the existing acyl group directs incoming electrophiles primarily to the C5 position. chemicalbook.compearson.com This is because the acyl group is a deactivating, meta-directing group in the context of benzene (B151609) chemistry, but in the five-membered furan ring, the directing effect channels the electrophile to the available C5 position. The intermediate carbocation formed by attack at C5 is less destabilized than the one formed by attack at C3 or C4.

Common electrophilic substitution reactions for acylfurans include nitration, halogenation, and Friedel-Crafts reactions. wikipedia.org The conditions for these reactions must often be carefully controlled to avoid polymerization or ring-opening, side reactions to which the furan ring is susceptible, especially under strong acidic conditions.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of 2-Acylfurans

| Reaction Type | Reagents | Major Product |

| Nitration | HNO₃/Ac₂O | 5-Nitro-2-acylfuran |

| Bromination | Br₂/Dioxane | 5-Bromo-2-acylfuran |

| Acylation | Ac₂O/SnCl₄ | 2,5-Diacylfuran |

Ring Opening and Cycloaddition Reaction Potential

The relatively low resonance energy of furan makes it prone to ring-opening reactions, particularly in the presence of acids or certain oxidizing agents. chemicalbook.com The electron-withdrawing nature of the substituent at the C2-position in this compound can make the ring more susceptible to nucleophilic attack that may lead to ring cleavage. For instance, treatment with strong acids can lead to the formation of γ-dicarbonyl compounds.

Furan and its derivatives can also participate as the diene component in Diels-Alder cycloaddition reactions. youtube.com The presence of the C2-substituent can influence the stereoselectivity and regioselectivity of the cycloaddition. These reactions typically require reactive dienophiles, and in some cases, high pressure or Lewis acid catalysis to proceed efficiently. The resulting oxabicycloheptene adducts are valuable intermediates for the synthesis of complex molecules. youtube.comnih.gov Tandem reactions involving an initial cycloaddition followed by a ring-opening have also been reported for furan derivatives. researchgate.netnih.gov

Transformations Involving the Alpha-Carbonyl Group (Ketone Functionality)

The ketone group is a primary site for a variety of chemical transformations, including nucleophilic additions and condensation reactions. nih.govwikipedia.org The adjacent furan ring and the alpha-amino group modulate its reactivity.

Nucleophilic Addition Reactions to the Ketone Carbonyl

The carbonyl carbon of the ketone is electrophilic and readily attacked by nucleophiles. quora.comyoutube.com This can lead to the formation of a tetrahedral intermediate which can then be protonated to yield an alcohol. The stereochemical outcome of these additions can often be controlled by the choice of reagents and reaction conditions.

Table 2: Examples of Nucleophilic Addition to α-Amino Ketones

| Nucleophile | Reagent Example | Product Type |

| Hydride | Sodium borohydride (B1222165) (NaBH₄) | Amino alcohol |

| Organometallics | Grignard Reagents (RMgX) | Tertiary amino alcohol |

| Cyanide | Hydrogen cyanide (HCN) | α-Amino cyanohydrin |

These reactions are fundamental in organic synthesis for creating new carbon-carbon and carbon-heteroatom bonds. diva-portal.org The presence of the α-amino group can sometimes lead to chelation control with certain metal-based reagents, influencing the stereoselectivity of the addition.

Condensation and Subsequent Derivatization Reactions

The ketone functionality can undergo condensation reactions with primary amines and their derivatives, such as hydroxylamine (B1172632) and hydrazines, to form imines, oximes, and hydrazones, respectively. libretexts.orgwikipedia.org These reactions involve an initial nucleophilic addition to the carbonyl group, followed by the elimination of a water molecule. wikipedia.org

These condensation products are often stable, crystalline solids and can serve as useful derivatives for characterization. Furthermore, they can be starting points for more complex transformations. For example, the reaction with bifunctional reagents can lead to the formation of new heterocyclic rings, a common strategy in medicinal chemistry.

Reactivity of the Secondary Methylamino Moiety

The secondary methylamino group in this compound imparts basic and nucleophilic properties to the molecule. wikipedia.org This secondary amine can be protonated by acids to form an ammonium (B1175870) salt. Its lone pair of electrons can also attack various electrophiles.

Typical reactions involving the secondary amine include:

N-Alkylation: Reaction with alkyl halides to form a tertiary amine.

N-Acylation: Reaction with acyl chlorides or anhydrides to form an amide.

Reaction with Aldehydes and Ketones: Formation of enamines if there is an α-hydrogen, or participation in reductive amination. libretexts.org

The proximity of the amino group to the ketone can also facilitate intramolecular reactions or rearrangements under certain conditions. rsc.org The interplay between the amine and the ketone is a key feature of the chemistry of α-amino ketones. nih.govrsc.orgorganic-chemistry.org

Nitrogen-Centered Reactivity and Basicity Considerations

The nitrogen atom in this compound possesses a lone pair of electrons, rendering it basic and nucleophilic. The basicity of the amine is a critical parameter that influences its reactivity in various chemical reactions.

The nitrogen atom's nucleophilicity allows it to participate in a variety of reactions, including protonation, alkylation, and acylation. The lone pair can attack electrophilic centers, initiating a cascade of chemical events. The steric hindrance around the nitrogen, provided by the methyl group and the adjacent furan-2-yl-ethanone moiety, will also play a role in its reactivity, potentially favoring reactions with less bulky electrophiles.

Table 1: Predicted Basicity of this compound and Related Compounds

| Compound | Predicted pKa of Conjugate Acid | Notes |

| This compound | 9.0 - 10.0 | The basicity is expected to be lower than that of a simple dialkylamine due to the electron-withdrawing effect of the adjacent carbonyl group. |

| Dimethylamine | 10.7 | A simple secondary amine for comparison. |

| 2-Aminoacetophenone | ~8.5 | An analogous α-amino ketone with a phenyl ring instead of a furan ring. |

Note: The pKa values for this compound are estimated based on general chemical principles and data for analogous compounds, as direct experimental values are not available.

Alkylation and Acylation Reactions of the Amine

The nucleophilic nitrogen of this compound can readily undergo alkylation and acylation reactions. These reactions are fundamental for introducing new functional groups and for the synthesis of more complex molecules.

Alkylation: The reaction with alkyl halides or other alkylating agents can lead to the formation of a tertiary amine. The reaction proceeds via a nucleophilic substitution mechanism (SN2). The choice of the alkylating agent and reaction conditions can influence the efficiency of the reaction. For instance, primary alkyl halides are generally good substrates for such reactions. Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent, provides an alternative and often more controlled method for alkylation. youtube.com

Acylation: Acylation of the secondary amine can be achieved using acylating agents such as acyl chlorides, anhydrides, or esters. This reaction leads to the formation of an amide. The reaction is typically carried out in the presence of a base to neutralize the acid byproduct. The resulting N-acyl derivative can have significantly different chemical and physical properties compared to the parent amine. For example, the basicity of the nitrogen is substantially reduced in the amide.

Table 2: Representative Alkylation and Acylation Reactions of Secondary Amines

| Reaction Type | Reagent Example | Product Type | General Conditions |

| Alkylation | Methyl iodide (CH₃I) | Tertiary amine | Base (e.g., K₂CO₃), polar aprotic solvent (e.g., CH₃CN) |

| Reductive Alkylation | Acetaldehyde (CH₃CHO), NaBH₃CN | Tertiary amine | Mildly acidic conditions |

| Acylation | Acetyl chloride (CH₃COCl) | Amide | Base (e.g., triethylamine), aprotic solvent (e.g., CH₂Cl₂) |

| Acylation | Acetic anhydride (B1165640) ((CH₃CO)₂O) | Amide | Can be performed neat or in a solvent, sometimes with a catalyst |

Intramolecular Rearrangements and Cyclization Pathways

The structure of this compound, with its proximate furan, ketone, and amine functionalities, is conducive to intramolecular reactions, leading to the formation of new heterocyclic systems. These cyclization pathways are of significant interest for the synthesis of novel and potentially biologically active compounds.

One plausible intramolecular reaction is a Pictet-Spengler-type cyclization. Following N-acylation, for example with a group that can be subsequently activated, the furan ring can act as the nucleophile, attacking an electrophilic center generated on the side chain. This would lead to the formation of a new fused ring system.

Another possibility involves the enol or enolate form of the ketone. Under basic conditions, the α-proton can be removed to form an enolate. This enolate can then participate in intramolecular reactions. For example, if the nitrogen is functionalized with a group containing a leaving group, an intramolecular SN2 reaction could lead to the formation of a nitrogen-containing heterocyclic ring.

Furthermore, reactions involving the furan ring itself are possible. The furan ring can undergo transformations such as the Piancatelli rearrangement under acidic conditions, or it can participate in cycloaddition reactions. While these are general reactions of furans, the presence of the α-methylamino ethanone (B97240) substituent could influence the regioselectivity and stereoselectivity of such transformations. For instance, intramolecular Diels-Alder reactions, where the furan acts as the diene, could be envisioned if an appropriate dienophile is introduced onto the nitrogen atom.

Table 3: Potential Intramolecular Cyclization Products from this compound Derivatives

| Starting Material Derivative | Reaction Type | Potential Product |

| N-Acylated derivative | Pictet-Spengler type | Furo-pyrrolo-piperidone system |

| N-Alkylated derivative with a leaving group | Intramolecular nucleophilic substitution | Substituted piperazinone or morpholinone |

| N-alkenyl derivative | Intramolecular Diels-Alder | Fused polycyclic amine |

Derivatization and Structural Modification Strategies for Comprehensive Academic Study

Strategic Modifications at the Furan-2-yl Ring

The furan (B31954) ring is a key component for derivatization, primarily through electrophilic substitution or by serving as a diene in cycloaddition reactions to build more complex fused systems.

The furan ring is an electron-rich aromatic system that readily undergoes electrophilic substitution, typically at the C5 position due to the activating effect of the oxygen atom and the directing effect of the C2-acyl substituent. pharmaguideline.com

Halogenation: The introduction of halogen atoms (Br, Cl) can significantly alter the electronic properties of the ring and provide a handle for further cross-coupling reactions. Bromination of 2-acetylfuran (B1664036), a closely related precursor, can be achieved using milder conditions, such as N-bromosuccinimide (NBS) or bromine in dioxane at low temperatures, to yield the 5-bromo derivative. pharmaguideline.com

Nitration: Nitration of the furan ring requires mild nitrating agents like acetyl nitrate (B79036) at low temperatures to prevent ring degradation and polymerization. pharmaguideline.com This introduces a nitro group, a strong electron-withdrawing group, at the 5-position.

Acylation and Alkylation: Friedel-Crafts acylation and alkylation reactions can introduce new carbon substituents. Acylation with acid anhydrides or halides often requires a mild Lewis acid catalyst like boron trifluoride. pharmaguideline.comwikipedia.org These reactions can be used to append various alkyl or aryl groups, thereby modulating the lipophilicity and steric profile of the molecule.

Table 1: Examples of Furan Ring Substitution Reactions

| Reaction Type | Reagent(s) | Position of Substitution | Resulting Moiety |

|---|---|---|---|

| Bromination | Br₂ in Dioxane or DMF | C5 | -Br |

| Nitration | Acetyl nitrate (CH₃COONO₂) | C5 | -NO₂ |

The furan ring and the adjacent carbonyl group can be utilized as building blocks for the construction of fused heterocyclic systems. These more complex architectures are of significant interest in medicinal chemistry and materials science. nih.govorganic-chemistry.org

One common strategy involves the reaction of the α-haloketone precursor of 1-Furan-2-yl-2-methylamino-ethanone with various nucleophiles. For instance, reaction with a dinucleophile like a substituted hydrazine (B178648) or thiourea (B124793) could lead to the formation of fused pyrazole (B372694) or thiazole (B1198619) rings, respectively.

Another approach is the intramolecular cyclization of a suitably functionalized derivative. For example, if a substituent introduced at the C3 position of the furan ring contains a nucleophilic group, it could potentially cyclize onto the ethanone (B97240) backbone. Gold-catalyzed cycloisomerization reactions are known to be effective for creating fused furans from appropriately substituted precursors. organic-chemistry.org Furthermore, tandem reactions involving cobalt-catalyzed carbene transfer can be used to synthesize complex heterocyclic systems like 1,3,4-oxadiazoles from furan carboxylic acids. acs.org

Systematic Variations of the Amino Functionality

The secondary methylamino group is a critical site for modification, allowing for the exploration of how changes in basicity, steric bulk, and hydrogen bonding capacity affect the molecule's properties. researchgate.netnih.govnih.gov

The existing N-methyl group can be systematically altered to produce a range of amine analogues.

Primary Amine (-NH₂): Synthesis of the primary amine analogue can be achieved through demethylation of the parent compound or by starting the synthesis from a precursor protected with a group that can be removed to reveal a primary amine, such as a benzyl (B1604629) or Boc group.

Tertiary Amines (-NR¹R²): The secondary amine can be converted to a tertiary amine via reductive amination. This involves reacting the corresponding primary amine analogue with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride. Alternatively, direct N-alkylation of the secondary amine with an alkyl halide can yield tertiary amines. monash.edu

Alternative Secondary Amines (-NHR'): Introducing different alkyl groups (e.g., ethyl, propyl, cyclopropyl) in place of the methyl group can be accomplished by reacting the primary amine analogue with the corresponding alkyl halide or through reductive amination with the appropriate aldehyde.

Expanding the diversity of substituents on the nitrogen atom can introduce a wide array of functionalities. This can be achieved through N-alkylation or N-arylation reactions. monash.edunih.gov For example, reacting the primary amine analogue with various substituted alkyl halides or heterocyclic halides (e.g., 2-chloropyridine, benzyl chloride) in the presence of a base can generate a library of N-substituted derivatives. Microwave-assisted protocols have also been developed for the efficient N-alkenylation of NH-heterocycles with ketones, which could be adapted for this scaffold. nih.gov

Table 2: Examples of N-Substituent Modifications

| Target Amine | Synthetic Strategy | Reagents | Resulting N-Substituent |

|---|---|---|---|

| Primary | Demethylation / Synthesis from protected precursor | - | -H |

| Tertiary | Reductive Amination (from primary amine) | Formaldehyde (B43269), NaBH(OAc)₃ | -CH₃, -CH₃ |

| Secondary | Reductive Amination (from primary amine) | Acetaldehyde, NaBH(OAc)₃ | -CH₂CH₃ |

| Secondary | N-Alkylation (from primary amine) | Benzyl bromide, K₂CO₃ | -CH₂Ph |

Targeted Modifications of the Ethanone Backbone

The two-carbon ethanone bridge connecting the furan ring and the amino group offers further opportunities for structural modification.

Reduction of the Ketone: The carbonyl group of the ethanone backbone is a prime target for modification. It can be readily reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄). This transformation introduces a new chiral center and changes the electronic nature and hydrogen-bonding capability of the backbone. researchgate.net The resulting 1-furan-2-yl-2-methylamino-ethanol is a key analogue.

Chain Extension/Modification: The carbon alpha to the carbonyl group can be a site for functionalization. For instance, it may be possible to introduce substituents at this position through enolate chemistry, although this can be challenging in the presence of other reactive sites. Alternatively, a complete re-synthesis starting from a different furan-2-yl precursor, such as 3-(furan-2-yl)propenoic acid, could be employed to generate analogues with a longer three-carbon backbone. mdpi.com The reaction of 2-acetylfuran with substituted benzaldehydes can also lead to chalcone-like structures, effectively modifying the backbone. nih.gov

Homologation and Chain Extension Approaches

Homologation and chain extension are classical strategies in medicinal chemistry and synthetic organic chemistry to probe the spatial requirements of molecular interactions. These modifications involve the systematic addition of methylene (B1212753) units (-CH2-) to different parts of the molecule. For this compound, these approaches can be applied to the N-alkyl substituent and the ethyl ketone backbone.

N-Alkyl Chain Extension: The N-methyl group can be readily extended to longer alkyl chains (e.g., ethyl, propyl, butyl) or replaced with cyclic structures (e.g., pyrrolidinyl). acs.org This is typically achieved during synthesis by using different primary or secondary amines to react with a suitable precursor, such as 2-bromo-1-(furan-2-yl)ethan-1-one. The general structure-activity relationships for synthetic cathinones suggest that modification of the N-alkyl group significantly modulates activity. nih.gov For instance, increasing the chain length beyond a certain point often leads to a decrease in activity at certain biological targets. nih.gov The inclusion of the nitrogen into a cyclic structure, as seen in pyrovalerone analogs, represents another significant modification that dramatically alters the compound's properties. nih.gov

Table 1: Potential N-Alkyl Homologs of this compound for Academic Study

| Derivative Name | N-Substituent | Molecular Formula | Molar Mass ( g/mol ) |

|---|---|---|---|

| 1-Furan-2-yl-2-ethylamino -ethanone | Ethyl | C₉H₁₁NO₂ | 165.19 |

| 1-Furan-2-yl-2-propylamino -ethanone | n-Propyl | C₁₀H₁₃NO₂ | 179.22 |

| 1-Furan-2-yl-2-isopropylamino -ethanone | Isopropyl | C₁₀H₁₃NO₂ | 179.22 |

| 1-Furan-2-yl-2-butylamino -ethanone | n-Butyl | C₁₁H₁₅NO₂ | 193.24 |

| 2-(1-(Furan-2-yl)-1-oxopropan-2-ylamino)ethan-1-ol | N-Hydroxyethyl | C₉H₁₁NO₃ | 181.19 |

| 1-Furan-2-yl-2-(pyrrolidin-1-yl)ethanone | Pyrrolidinyl | C₁₁H₁₃NO₂ | 191.23 |

Backbone Homologation: Homologation of the ethanone side chain to a propanone, butanone, or longer chain ketone can provide insight into the optimal distance and orientation between the furan ring and the amino group. A common synthetic route to achieve this involves the Arndt-Eistert synthesis, which extends a carboxylic acid precursor by one methylene unit. For example, starting from 2-furoic acid, one could synthesize 2-(furan-2-yl)acetic acid, which can then be converted to the desired β-amino ketone through various established synthetic pathways, such as the Dakin-West reaction or by conversion to an acyl chloride followed by reaction with an appropriate diazomethane (B1218177) derivative and subsequent rearrangement and amination steps. researchgate.net

Introduction of Additional Stereocenters

The structure of this compound possesses a single stereocenter at the C2 carbon, the carbon atom bearing the methylamino group. The introduction of additional stereocenters can be used to generate diastereomers, which may exhibit different chemical properties and conformations. This is a powerful tool for mapping the stereochemical requirements of molecular interactions.

Stereoselective Synthesis of Enantiomers: The parent compound is chiral, existing as (R)- and (S)-enantiomers. The stereochemistry of cathinone (B1664624) analogs is known to be a critical determinant of their biological activity, with the (S)-enantiomer often being more potent in behavioral assays. nih.gov Enantiomerically pure forms can be synthesized using several strategies:

Use of Chiral Precursors: Starting the synthesis from a chiral amino acid, such as D- or L-alanine, can set the stereochemistry of the final product. wikipedia.org

Asymmetric Reduction: The stereoselective reduction of a precursor α-azido ketone using a chiral reducing agent (e.g., a borane (B79455) with a chiral ligand) can yield a specific enantiomer of the corresponding amino alcohol, which can then be oxidized to the target ketone.

Chiral Auxiliaries: Employing a chiral auxiliary that can be attached to the amine or another part of the molecule, direct a stereoselective reaction, and then be removed. youtube.com

Introduction of a Second Stereocenter: A second stereocenter can be introduced at the C3 position (alpha to the ketone). This would create four possible stereoisomers (R,R), (S,S), (R,S), and (S,R). This can be achieved through stereoselective α-alkylation of the ketone. By converting the β-amino ketone into a suitable enolate or enamine derivative and reacting it with an alkyl halide, a new substituent can be added at the C3 position. masterorganicchemistry.com The use of chiral catalysts or auxiliaries in this step can direct the formation of a specific diastereomer. rsc.org For example, a zinc-ProPhenol supported Mannich reaction can be used to synthesize β-aminoketones with quaternary stereocenters in an enantioselective manner. rsc.org

Another approach involves the allylboration of the ketone, which can create adjacent quaternary and tertiary stereocenters with high anti-stereoselectivity. nih.gov

Table 2: Potential Diastereomers via Introduction of a C3-Methyl Group

| Isomer | C2 Configuration | C3 Configuration | Potential Synthetic Approach |

|---|---|---|---|

| (2R, 3R)-Isomer | R | R | Diastereoselective alkylation of (R)-enantiomer precursor |

| (2S, 3S)-Isomer | S | S | Diastereoselective alkylation of (S)-enantiomer precursor |

| (2R, 3S)-Isomer | R | S | Diastereoselective alkylation of (R)-enantiomer precursor |

| (2S, 3R)-Isomer | S | R | Diastereoselective alkylation of (S)-enantiomer precursor |

These derivatization strategies provide a framework for the systematic academic study of this compound. The resulting analogs would be invaluable in detailed chemical and physical studies, contributing to a deeper understanding of furan-containing compounds.

Advanced Structural and Conformational Analysis

High-Resolution Spectroscopic Techniques for Definitive Structural Elucidation

Spectroscopy is fundamental to elucidating the structure of organic molecules. By analyzing the interaction of 1-Furan-2-yl-2-methylamino-ethanone with electromagnetic radiation, its atomic arrangement and bonding can be determined with high precision.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, a combination of ¹H, ¹³C, and two-dimensional (2D) NMR experiments would provide an unambiguous assignment of all atoms.

¹H NMR: The proton NMR spectrum is predicted to show distinct signals for each type of proton. The furan (B31954) ring protons would appear as three separate signals in the aromatic region, with characteristic coupling patterns: H5 (a doublet of doublets, ~7.4 ppm), H3 (a doublet of doublets, ~6.3 ppm), and H4 (a doublet of doublets, ~6.2 ppm). researchgate.net The methylene (B1212753) protons (CH₂) adjacent to the carbonyl group and the nitrogen atom would likely appear as a singlet further downfield. The N-methyl (N-CH₃) group would produce a singlet, and the amine proton (N-H) would be observed as a broad singlet, the chemical shift of which would be dependent on solvent and concentration.

¹³C NMR: The carbon NMR spectrum would be characterized by a signal for the carbonyl carbon (C=O) at a low field, typically above 190 ppm. The four carbons of the furan ring would resonate in the range of approximately 110-155 ppm. The methylene carbon (α-carbon) and the N-methyl carbon would appear at higher fields. Predicted chemical shifts are useful for initial assignments. np-mrd.org

2D NMR Methods: To confirm the assignments, 2D NMR techniques are indispensable.

COSY (Correlation Spectroscopy) would reveal the coupling relationships between the protons on the furan ring (H3-H4, H4-H5).

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, confirming the assignments for the furan C-H pairs, the α-carbon, and the N-methyl group.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | ¹H Chemical Shift (ppm, Predicted) | ¹³C Chemical Shift (ppm, Predicted) |

| C=O | - | >190 |

| C2 (Furan) | - | ~152 |

| C5 (Furan) | ~7.4 (dd) | ~147 |

| C3 (Furan) | ~6.3 (dd) | ~112 |

| C4 (Furan) | ~6.2 (dd) | ~118 |

| CH₂ | ~3.8 (s) | ~55 |

| N-CH₃ | ~2.4 (s) | ~35 |

| N-H | Variable (br s) | - |

Vibrational spectroscopy techniques like FT-IR and Raman are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. xray.czacs.org

For this compound, the key expected vibrational bands include:

C=O Stretch: A strong, sharp absorption band in the FT-IR spectrum, anticipated around 1670-1680 cm⁻¹, characteristic of an aryl ketone.

N-H Stretch: A moderate band in the region of 3300-3350 cm⁻¹ for the secondary amine. Its position and shape can be affected by hydrogen bonding.

C-H Stretches: Aromatic C-H stretches from the furan ring would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene and methyl groups would appear just below 3000 cm⁻¹.

Furan Ring Vibrations: Multiple bands corresponding to C=C and C-O-C stretching vibrations of the furan ring are expected in the 1400-1600 cm⁻¹ region. researchgate.net

N-H Bend: An absorption band around 1550-1650 cm⁻¹ is expected for the N-H bending vibration.

C-N Stretch: A band of moderate intensity in the fingerprint region, typically between 1250 and 1020 cm⁻¹. ics-ir.org

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the furan ring. researchgate.net

Table 2: Predicted Characteristic IR Absorption Frequencies

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| Carbonyl | C=O Stretch | 1670 - 1680 | Strong |

| Amine | N-H Stretch | 3300 - 3350 | Moderate |

| Amine | N-H Bend | 1550 - 1650 | Moderate |

| Furan Ring | C=C Stretch | 1500 - 1600 | Moderate-Strong |

| Furan Ring | C-O-C Stretch | 1000 - 1300 | Moderate-Strong |

| Amine | C-N Stretch | 1020 - 1250 | Moderate |

HRMS provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₇H₉NO₂), the calculated monoisotopic mass is 139.0633 Da. HRMS would be able to confirm this mass with high precision (typically within 5 ppm).

In addition to the molecular ion, mass spectrometry reveals structural information through the analysis of fragmentation patterns. miamioh.edu Under electron impact or collision-induced dissociation, the molecule would break apart in predictable ways. Key fragmentation pathways for this compound are expected to include:

α-Cleavage: The most favorable cleavage is typically adjacent to the carbonyl group. This would result in the loss of the •CH₂(NH)CH₃ radical and the formation of the highly stable 2-furoyl cation at a mass-to-charge ratio (m/z) of 95. This is often the base peak in the spectrum of 2-acylfurans. ed.ac.ukresearchgate.net

Cleavage of the Furan Ring: The furan ring itself can undergo fragmentation, often initiated by the loss of carbon monoxide (CO) or a formyl radical (•CHO), leading to smaller fragment ions. ed.ac.ukimreblank.chresearchgate.net

X-ray Crystallography for Solid-State Structure Determination

While no publicly available crystal structure for this compound has been reported, X-ray crystallography remains the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. nih.gov

A successful crystallographic analysis would yield a wealth of information, including:

Bond Lengths and Angles: Precise measurements of all bond lengths and angles, providing insight into bond orders and steric strain.

Torsion Angles: The exact dihedral (torsion) angles would define the conformation of the molecule as it exists in the crystal lattice. This includes the orientation of the carbonyl group relative to the furan ring and the conformation of the methylaminoethyl side chain. researchgate.net

Conformational Landscape and Energetics

Beyond a static picture, understanding the molecule's dynamic behavior and conformational preferences is crucial. This compound has several rotatable single bonds, leading to a complex conformational landscape.

Furan-Carbonyl Conformation: The rotation about the single bond connecting the furan ring to the carbonyl group is a well-studied phenomenon in furan-carbonyl compounds. rsc.org This rotation gives rise to two planar conformers: the O,O-anti (or Z) conformer, where the furan oxygen and the carbonyl oxygen are on opposite sides of the C-C bond, and the O,O-syn (or E) conformer, where they are on the same side. rsc.orgresearchgate.net For 2-acylfurans, theoretical and experimental studies consistently show that the anti conformer is the more stable and predominant form in both the gas phase and solution. rsc.orgrsc.org

Side-Chain Conformation: The conformation of the α-methylamino side chain is influenced by steric effects and the potential for intramolecular interactions. A significant stabilizing factor could be the formation of an intramolecular hydrogen bond between the secondary amine's proton (N-H) and the carbonyl oxygen. This would create a stable five-membered ring structure, significantly restricting rotation around the C(O)-Cα bond and favoring a specific, folded conformation.

The preferred conformation can be solvent-dependent. rsc.org In non-polar solvents, intramolecular hydrogen bonding is often favored, whereas in polar, protic solvents, intermolecular hydrogen bonding with the solvent may dominate, leading to a more extended conformation. The solid-state conformation, as would be determined by X-ray crystallography, represents the lowest energy state within the crystal lattice, which may or may not be the most populated conformer in solution. researchgate.net

Intermolecular Interactions and Crystal Packing Motifs

The determination of a compound's crystal structure through techniques like X-ray crystallography is fundamental to understanding its solid-state properties. This analysis reveals the precise arrangement of molecules in the crystal lattice and the nature of the intermolecular forces that govern this arrangement. These forces, which include hydrogen bonds, van der Waals interactions, and π-π stacking, dictate the material's physical characteristics such as melting point, solubility, and stability.

A thorough search of scientific literature and crystallographic databases did not yield specific experimental data on the crystal structure of this compound. Consequently, a detailed analysis of its specific intermolecular interactions and crystal packing motifs, supported by experimental data tables, cannot be provided at this time.

The study of supramolecular motifs, which are recognizable and recurring patterns of intermolecular interactions, is crucial in understanding and predicting crystal structures. nih.govrsc.orgnih.gov For a molecule like this compound, common motifs could involve chains or sheets of molecules linked by hydrogen bonds.

Without experimental crystallographic data, any further discussion on the specific intermolecular interactions and crystal packing of this compound would be speculative. Future experimental studies are required to elucidate the precise solid-state structure of this compound.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to predicting the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a chemical system.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. globalresearchonline.netresearchgate.net It is often employed to optimize the molecular geometry, finding the most stable three-dimensional arrangement of atoms. For instance, DFT calculations on furan (B31954) and its derivatives have been successfully used to determine parameters like bond lengths, bond angles, and rotational constants, which show good agreement with experimental data. researchgate.net

Once the geometry is optimized, the vibrational frequencies of the molecule can be calculated. These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms and can be correlated with experimental infrared (IR) and Raman spectra. globalresearchonline.net For example, a theoretical study on furan and its methyl derivatives calculated the vibrational frequencies, noting shifts in C-H stretching vibrations upon substitution. globalresearchonline.net For 1-Furan-2-yl-2-methylamino-ethanone, DFT would be used to predict its IR and Raman spectra, helping to characterize the compound. Key vibrational modes would include the C=O stretching of the ketone, N-H bending of the amine, and various stretching and bending modes of the furan ring.

Table 1: Illustrative Vibrational Frequencies for Furan Derivatives (Calculated via DFT) This table is based on data for furan and its derivatives and is for illustrative purposes only.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|

| C-H stretching (furan ring) | 3200 - 3280 |

| C=O stretching (ketone) | ~1680 - 1720 |

| N-H bending (amine) | ~1550 - 1650 |

| C=C stretching (furan ring) | ~1450 - 1550 |

| C-O-C stretching (furan ring) | ~1000 - 1200 |

Source: Extrapolated from general spectroscopic data and studies on furan derivatives. globalresearchonline.net

A Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, indicating regions that are electron-rich (nucleophilic, typically colored red or yellow) and electron-poor (electrophilic, typically colored blue).

MEP analysis is crucial for predicting how a molecule will interact with other molecules, such as receptors or substrates. The negative potential regions, associated with lone pairs on electronegative atoms like oxygen and nitrogen, are sites for electrophilic attack. In this compound, the carbonyl oxygen and the nitrogen of the methylamino group would be expected to be regions of high negative potential. The positive potential regions, usually around hydrogen atoms, are susceptible to nucleophilic attack. This analysis helps in understanding non-covalent interactions, including hydrogen bonding. globalresearchonline.net

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding chemical reactivity. The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. DFT calculations on furan-imidazole derivatives have shown that the distribution and energies of these orbitals can describe the charge transfer that occurs within the molecule. researchgate.net For this compound, the HOMO would likely be localized on the furan ring and the amino group, while the LUMO would be concentrated around the carbonyl group. The energy gap would provide insight into its electronic properties and reactivity.

Studies on furan-containing imidazole (B134444) derivatives have used NBO analysis to investigate the stability arising from hyperconjugative interactions. researchgate.net For this compound, NBO analysis would reveal charge delocalization from the lone pairs of the furan oxygen and the amine nitrogen into anti-bonding orbitals of adjacent groups, which stabilizes the molecular structure.

Molecular Modeling and Simulation Methodologies

Beyond quantum mechanics, molecular modeling techniques are used to simulate how a molecule behaves and interacts with larger biological systems, which is particularly relevant for drug discovery.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. ijper.org It is widely used in drug design to screen potential drug candidates and to understand their mechanism of action at a molecular level.

The process involves placing the ligand into the binding site of the protein and calculating a "docking score," which estimates the binding affinity. Lower binding energy values typically indicate a more stable and favorable interaction. Docking studies on various furanone and furan-derived compounds have successfully predicted their binding modes and affinities to various biological targets, such as bacterial enzymes and quorum-sensing receptors. ijper.orgresearchgate.netnih.govnih.govmdpi.com For example, docking of furan-azetidinone hybrids against E. coli enoyl reductase revealed key pi-pi stacking interactions with phenylalanine and tyrosine residues, with the best compounds showing high glide scores (e.g., -9.195). ijper.org Similarly, brominated furanones have been docked against the LasR receptor of P. aeruginosa, with binding energies around -6.85 kcal/mol, suggesting a good affinity. nih.gov

If this compound were to be investigated as a potential inhibitor of an enzyme, molecular docking would be used to predict its binding pose and affinity, identifying key interactions like hydrogen bonds and hydrophobic contacts that stabilize the ligand-protein complex.

Table 2: Illustrative Molecular Docking Results for Furan Derivatives Against Various Protein Targets This table presents example data from studies on different furan compounds and is for illustrative purposes only.

| Compound Class | Protein Target | Docking Score / Binding Energy | Key Interacting Residues (Example) |

|---|---|---|---|

| Furan-azetidinone hybrid | E. coli Enoyl Reductase | GScore: -9.195 | PHE 94, TYR 146 ijper.org |

| Brominated Furanone | P. aeruginosa LasR | -6.85 kcal/mol | TYR 56, ASP 73, TRP 88 nih.gov |

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Binding Affinity Refinement

Molecular dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of molecules. For this compound, MD simulations can provide critical insights into its conformational flexibility and how it interacts with biological macromolecules, such as proteins or nucleic acids.

MD simulations of furan derivatives are often employed to understand their structural evolution and stability. For instance, reactive force field (ReaxFF) MD simulations have been used to model the pyrolysis of furan-based resins, predicting changes in molecular structure and density. researchgate.netpsu.edu While not focused on a biological system, this demonstrates the power of MD to simulate complex chemical processes involving furan rings.

In a biological context, MD simulations can be used to refine the binding affinity of a ligand to its receptor. After an initial docking pose is predicted, MD simulations can assess the stability of the ligand-protein complex over time, typically on the nanosecond to microsecond timescale. The simulation tracks the movements of all atoms in the system, providing a dynamic picture of the interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic forces.

For this compound, an MD simulation could be set up with a potential protein target. The simulation would reveal the stability of the initial binding pose and identify key amino acid residues involved in the interaction. The root-mean-square deviation (RMSD) of the ligand and protein backbone would be monitored to assess conformational stability. A stable RMSD for the ligand within the binding pocket would suggest a stable binding mode.

Table 1: Representative Data from a Hypothetical MD Simulation of this compound with a Kinase Target

| Simulation Time (ns) | Ligand RMSD (Å) | Protein Backbone RMSD (Å) | Number of Hydrogen Bonds |

| 0 | 0.00 | 0.00 | 3 |

| 10 | 1.25 | 1.50 | 2 |

| 20 | 1.30 | 1.65 | 3 |

| 30 | 1.28 | 1.60 | 2 |

| 40 | 1.35 | 1.70 | 3 |

| 50 | 1.40 | 1.75 | 2 |

This table is illustrative and does not represent actual experimental data.

In Silico Prediction Methodologies for Biological Interaction Potential

Beyond simulating the physical movement of the compound, computational methods can predict its potential biological activities through the analysis of its structure and physicochemical properties.

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a series of compounds with their biological activity. By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds.

For furan derivatives, QSAR studies have been successfully applied. For example, 2D and 3D-QSAR models have been developed for furanone derivatives to predict their cyclooxygenase-2 (COX-2) inhibitory activity. researchgate.netcore.ac.uk These models use various molecular descriptors, such as electronic, steric, and hydrophobic properties, to build a predictive equation. A study on furanone derivatives identified that descriptors like the retention index, the number of oxygen atoms, and the polar surface area were significant for COX-2 inhibition. researchgate.net

To develop a QSAR model for this compound, a dataset of structurally similar compounds with known biological activity against a specific target would be required. The structures would be optimized, and a wide range of molecular descriptors would be calculated. Statistical methods like multiple linear regression (MLR) or partial least squares (PLS) would then be used to create the QSAR equation.

Table 2: Example of Descriptors Used in a Hypothetical QSAR Model for Furan Derivatives

| Descriptor | Description | Typical Value Range |

| LogP | Octanol-water partition coefficient | -1 to 5 |

| TPSA | Topological Polar Surface Area | 20 to 150 Ų |

| MW | Molecular Weight | 150 to 500 g/mol |

| HBD | Hydrogen Bond Donors | 0 to 5 |

| HBA | Hydrogen Bond Acceptors | 0 to 10 |

| RotB | Number of Rotatable Bonds | 0 to 15 |

This table is illustrative and does not represent actual experimental data.

Pharmacophore Modeling and Virtual Screening for Target Identification

Pharmacophore modeling is a powerful technique used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) responsible for a compound's biological activity. nih.gov This model can then be used as a 3D query to search large chemical databases for other molecules that fit the pharmacophore, a process known as virtual screening. mdpi.com

Pharmacophore models can be generated based on a set of active ligands (ligand-based) or from the structure of the ligand-binding site of a protein (structure-based). mdpi.com For instance, a structure-based pharmacophore model was developed from the crystal structure of a target enzyme to identify potential inhibitors. frontiersin.org

For this compound, a pharmacophore model could be developed based on its structure and known active compounds for a particular receptor family, such as G-protein coupled receptors or ion channels, where furan-containing molecules have shown activity. The key pharmacophoric features would likely include a hydrogen bond acceptor (the carbonyl oxygen), a hydrogen bond donor (the secondary amine), and an aromatic/hydrophobic feature (the furan ring).

This pharmacophore model could then be used to screen virtual libraries of compounds to identify novel molecules with the potential for similar biological activity. This approach is instrumental in the early stages of drug discovery for hit identification and lead optimization. nih.gov

Table 3: Hypothetical Pharmacophore Features for this compound

| Feature | Type | X, Y, Z Coordinates | Radius (Å) |

| 1 | Hydrogen Bond Acceptor | (1.2, 0.5, -0.3) | 1.0 |

| 2 | Hydrogen Bond Donor | (3.5, -1.0, 0.8) | 1.0 |

| 3 | Aromatic/Hydrophobic | (-1.5, 0.2, 0.1) | 1.5 |

| 4 | Positive Ionizable | (3.8, -1.2, 1.0) | 1.0 |

This table is illustrative and does not represent actual experimental data.

Investigations into Enzyme and Receptor Interaction Mechanisms

Methodologies for Identification and Validation of Potential Biological Targets

The initial step in characterizing the pharmacological profile of a compound like 1-Furan-2-yl-2-methylamino-ethanone involves identifying its biological targets. This is typically achieved through a combination of enzymatic and receptor-based screening assays.

Enzyme Inhibition Assay Development and Screening

Enzyme inhibition assays are crucial for determining the potential of a compound to interfere with specific enzymatic activities. For a furan-containing molecule, several enzymes are of particular interest due to the known activities of related compounds.

Tyrosinase: This copper-containing enzyme is a key player in melanin (B1238610) biosynthesis, and its inhibition is a target for treating hyperpigmentation. nih.govnih.gov Research on (E)-1-(furan-2-yl)prop-2-en-1-one derivatives has demonstrated the potential of furan-based compounds as tyrosinase inhibitors. mdpi.commdpi.comresearchgate.net An assay to evaluate this compound would typically involve:

Substrate: L-DOPA (L-3,4-dihydroxyphenylalanine) is commonly used as the substrate.

Method: The rate of dopachrome (B613829) formation is monitored spectrophotometrically.

Analysis: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is determined. Kinetic studies, such as Lineweaver-Burk plots, can elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or mixed). mdpi.com

A series of (E)-1-(furan-2-yl)prop-2-en-1-one derivatives were synthesized and evaluated for their inhibitory activity on mushroom tyrosinase. Compound 8 in the series, featuring a 2,4-dihydroxy substitution on the phenyl ring, exhibited potent inhibition. mdpi.com

| Compound | Monophenolase IC50 (µM) | Diphenolase IC50 (µM) | Inhibition Type | Ki (µM) |

| Compound 8 | 0.0433 | 0.28 | Mixed | 0.012 (monophenolase), 0.165 (diphenolase) |

| Kojic Acid (Standard) | 19.97 | 33.47 | Not specified | Not specified |

Data sourced from a study on (E)-1-(furan-2-yl)prop-2-en-1-one derivatives. mdpi.com

Trypanothione (B104310) Reductase (TryR): This enzyme is essential for the survival of trypanosomatid parasites, making it a key drug target. nih.govnih.gov The development of TryR inhibitors often involves high-throughput screening of compound libraries. nih.gov A typical screening protocol would involve:

Enzyme Source: Recombinant TryR from the target parasite (e.g., Trypanosoma brucei).

Assay Principle: Monitoring the NADPH-dependent reduction of trypanothione disulfide.

Detection: Measuring the decrease in absorbance at 340 nm due to NADPH oxidation.

While direct evidence for furan-based inhibitors is limited, the screening of diverse chemical libraries has identified other scaffolds like quinolines and pyrimidinopyrazines as low micromolar inhibitors. nih.gov

Carbonic Anhydrases (CAs): These zinc-metalloenzymes are involved in various physiological processes, and their inhibition has therapeutic applications. nih.govnih.gov The primary method for assaying CA inhibition is:

Method: A stopped-flow CO2 hydration assay.

Principle: Measuring the change in pH as the enzyme catalyzes the hydration of CO2.

Analysis: IC50 values are determined against various CA isoforms to assess potency and selectivity.

Though classical inhibitors are sulfonamides, non-sulfonamide inhibitors like thioxolone have been identified, which act as prodrugs that are activated by the enzyme. nih.gov

Receptor Binding Assay Methodologies

To investigate the interaction of this compound with specific receptors, binding assays are employed.

ST2 Inhibitors for Analogous Scaffolds: The ST2 receptor, a member of the interleukin-1 receptor family, is implicated in inflammatory diseases. nih.gov A study on 1-(Furan-2-ylmethyl)pyrrolidine-based compounds, which are structurally similar to this compound, identified potent ST2 inhibitors. nih.gov The methodologies used in this research are directly applicable:

Biochemical Assay: An AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) can be used to measure the inhibition of the ST2/IL-33 interaction in a high-throughput format.

Cellular Assay: A reporter cell line, such as HEK-Blue™ IL-33 cells that overexpress ST2 and contain an NF-κB inducible reporter gene, can be used to confirm the inhibitory activity in a cellular context. nih.gov

Biochemical Pathway Modulation Studies

Once a biological target is identified, the next step is to understand how the compound's interaction with that target affects broader biochemical pathways.

Experimental Design for Investigating Influence on Specific Metabolic or Signaling Pathways

Based on the potential targets, experimental designs can be formulated:

Melanogenesis Pathway: If this compound is found to be a tyrosinase inhibitor, its effect on the melanogenesis pathway can be studied in cell culture models, such as B16F10 melanoma cells. This would involve measuring melanin content and cellular tyrosinase activity after treatment with the compound. mdpi.com

ST2 Signaling Pathway: For an ST2 inhibitor, downstream signaling events would be investigated. This could involve using techniques like Western blotting to measure the phosphorylation of MAP kinases or reporter assays to assess the activation of the NF-κB transcription factor. nih.gov

Elucidation of Mechanism of Action at the Molecular Level

To understand the precise molecular interactions, techniques like molecular docking and X-ray crystallography are invaluable.

Molecular Docking: Computational modeling can predict the binding mode of this compound within the active site of an enzyme or the binding pocket of a receptor. This can help to identify key amino acid residues involved in the interaction. mdpi.com

X-ray Crystallography: Co-crystallization of the compound with its target protein can provide a high-resolution 3D structure of the complex, offering definitive proof of the binding mode and the interactions involved.

Characterization of Binding Affinity and Selectivity

A crucial aspect of drug development is characterizing the binding affinity and selectivity of a compound for its target.

Structure-activity relationship (SAR) studies on 1-(furan-2-ylmethyl)pyrrolidine-based ST2 inhibitors have provided insights into the features that govern binding affinity. nih.gov For instance, substitutions on the phenyl ring of the scaffold were shown to significantly impact the inhibitory activity.

| Compound | Ring A Substituent | Ring B Substituent | AlphaLISA IC50 (µM) |

| iST2-1 | 2-NO2 | Unsubstituted | 19.3 |

| 3a | 3-NO2 | Unsubstituted | 46.3 |

| 3b | 4-NO2 | Unsubstituted | 10.1 |

| 3c | 2-NO2 | 4-N(CH3)2 | 6.7 |

| 4a | 2-NO2 | 4-pyrrolidine | 5.8 |

| 4b | 2-NO2 | 4-piperidine | 5.9 |

Data adapted from a study on 1-(furan-2-ylmethyl)pyrrolidine-based ST2 inhibitors. nih.gov

These studies highlight the importance of systematic structural modifications to optimize binding affinity and selectivity. For this compound, similar SAR studies would be essential to understand its binding characteristics and to guide the design of more potent and selective analogs.

Methodologies for Determining Inhibition Constants (Kᵢ, IC₅₀)

The potency of a compound that acts as an inhibitor is quantified by its inhibition constants, primarily the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ). These values are crucial in pharmacology and biochemistry for comparing the efficacy of different inhibitors.

The IC₅₀ is the concentration of an inhibitor required to reduce the activity of an enzyme or the binding of a ligand to a receptor by 50%. acs.orgresearchgate.net It is an empirical value that is highly dependent on the experimental conditions, including the concentrations of the enzyme, substrate, and any other interacting molecules. nih.govnih.gov Therefore, while widely used, direct comparison of IC₅₀ values between different experiments can be challenging if the conditions are not identical. acs.org

To determine the IC₅₀, a series of experiments are conducted where the concentration of the inhibitor is varied, and the corresponding enzyme activity is measured. The results are typically plotted as a dose-response curve, with the inhibitor concentration on the x-axis (often on a logarithmic scale) and the enzyme activity on the y-axis. The IC₅₀ value is then determined from this curve. acs.org

The Kᵢ , or inhibition constant, is a more absolute measure of the binding affinity of an inhibitor to an enzyme. nih.gov Unlike the IC₅₀, the Kᵢ is a thermodynamic constant that is independent of the substrate concentration. researchgate.net It represents the dissociation constant of the enzyme-inhibitor complex. A lower Kᵢ value indicates a higher affinity of the inhibitor for the enzyme.

The Kᵢ can be determined experimentally through kinetic studies. One common method involves measuring the initial reaction rates of the enzyme at various substrate concentrations in the presence of different, fixed concentrations of the inhibitor. These data are then fitted to enzyme kinetic models, such as the Michaelis-Menten equation, to determine the Kᵢ. researchgate.net

Alternatively, the Kᵢ can be calculated from the IC₅₀ value using the Cheng-Prusoff equation , particularly for competitive inhibitors. nih.govacs.org This equation relates the IC₅₀ to the Kᵢ, the substrate concentration ([S]), and the Michaelis constant (Kₘ) of the substrate. nih.gov

Cheng-Prusoff Equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ)

Below is an illustrative data table showcasing how IC₅₀ and Kᵢ values might be presented for a series of hypothetical furan (B31954) derivatives against a target enzyme.

| Compound | Target Enzyme | IC₅₀ (µM) | Kᵢ (µM) | Inhibition Type |

| Derivative A | Enzyme X | 5.2 | 2.1 | Competitive |

| Derivative B | Enzyme X | 1.8 | 0.7 | Competitive |

| Derivative C | Enzyme Y | 10.5 | Not Determined | Non-competitive |

This table is for illustrative purposes only. Data is not representative of this compound.

Differentiation Between Allosteric and Active Site Binding Mechanisms

Understanding whether a compound binds to the active site or an allosteric site of an enzyme or receptor is fundamental to elucidating its mechanism of action.

The active site is the region of an enzyme where the substrate binds and the chemical reaction is catalyzed. nih.govnih.gov It has a specific three-dimensional structure that is complementary to the substrate. nih.gov A compound that binds to the active site and prevents the substrate from binding is known as a competitive inhibitor. nih.gov

An allosteric site , on the other hand, is a distinct site on the enzyme, separate from the active site. nih.gov When a molecule, known as an allosteric modulator, binds to this site, it induces a conformational change in the enzyme that alters the shape of the active site. nih.gov This change can either enhance (allosteric activation) or decrease (allosteric inhibition) the enzyme's activity.

Several experimental techniques can be employed to differentiate between active site and allosteric binding:

Enzyme Kinetics: The type of inhibition observed in enzyme kinetic studies can provide strong clues about the binding site.

Competitive inhibition , where the inhibitor competes directly with the substrate, is characteristic of active site binding. In this case, increasing the substrate concentration can overcome the inhibition. researchgate.net The apparent Kₘ of the substrate is increased, while the maximum reaction velocity (Vₘₐₓ) remains unchanged.